N'-[(2-CHLOROPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE
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Overview
Description
This compound is characterized by the presence of a chlorophenyl group and an ethanediamide backbone, making it a versatile molecule for various biochemical and physiological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-CHLOROPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE typically involves the reaction of 2-chlorobenzylamine with isopropylamine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N’-[(2-CHLOROPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE can be scaled up by optimizing the reaction conditions and using larger reaction vessels. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N’-[(2-CHLOROPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzoic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N’-[(2-CHLOROPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in the study of protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects on the cardiovascular and nervous systems.
Industry: Utilized in the development of new drug delivery systems and biochemical assays
Mechanism of Action
The mechanism of action of N’-[(2-CHLOROPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE involves its binding to proteins, enzymes, and other molecules in the body. This binding alters the structure and function of these molecules, affecting enzyme activity, molecular transport, and gene expression. The compound is also believed to influence the cardiovascular system by modifying cell membrane permeability and ion channel activity .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Chlorophenyl)methyl]acetamide
- N-[(2-Chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
Uniqueness
N’-[(2-CHLOROPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE stands out due to its specific combination of a chlorophenyl group and an ethanediamide backbone, which imparts unique chemical and biological properties. This makes it a valuable tool in various research applications, particularly in the study of enzyme kinetics and protein interactions .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-8(2)15-12(17)11(16)14-7-9-5-3-4-6-10(9)13/h3-6,8H,7H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZURESEYXVQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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